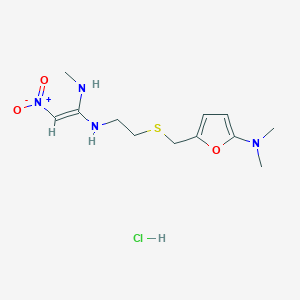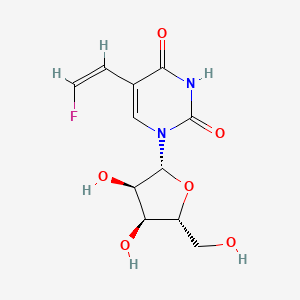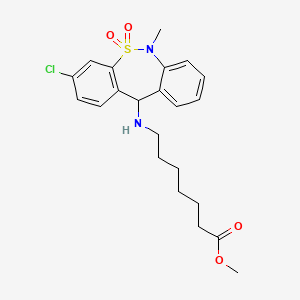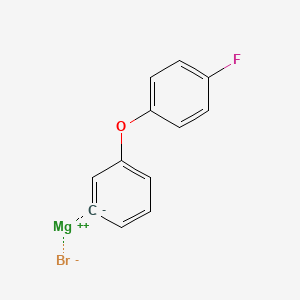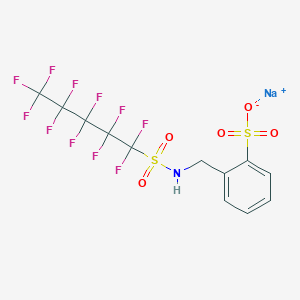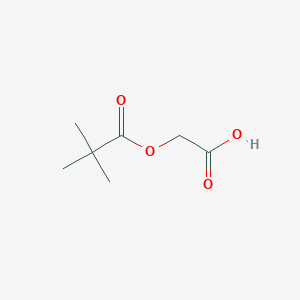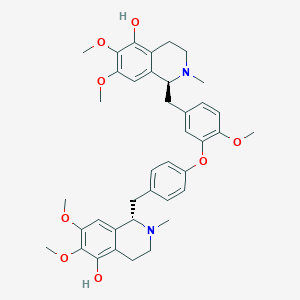
Thalirugidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalirugidine is a natural product derived from the plant Thalictrum foliolosum DC . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. It is known for its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thalirugidine is primarily obtained from natural sources, specifically from Thalictrum foliolosum . The extraction process involves isolating the compound from the plant material using various solvent extraction techniques. The compound can also be synthesized in the laboratory through a series of organic reactions, although detailed synthetic routes are not widely documented.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from its natural sources.
Analyse Chemischer Reaktionen
Types of Reactions: Thalirugidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research has shown its potential in treating diseases like tuberculosis and cervical cancer
Industry: Its unique chemical properties make it useful in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Thalirugidine involves its interaction with specific molecular targets and pathways. It has been shown to bind to proteins involved in various biological processes, such as the inhibition of enzymes and modulation of signaling pathways . This binding can lead to the disruption of cellular functions, ultimately resulting in its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Thalirugidine is structurally similar to other benzylisoquinoline alkaloids, such as:
- Thalicarpine
- Dibenzylisoquinoline
- Stigmasterol
- Clicoemodin
These compounds share similar functional groups and biological activities but differ in their specific molecular structures and bioactivities . This compound’s unique combination of functional groups and its specific interactions with molecular targets make it distinct from these related compounds.
Eigenschaften
Molekularformel |
C39H46N2O8 |
|---|---|
Molekulargewicht |
670.8 g/mol |
IUPAC-Name |
(1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C39H46N2O8/c1-40-16-14-26-28(21-34(45-4)38(47-6)36(26)42)30(40)18-23-8-11-25(12-9-23)49-33-20-24(10-13-32(33)44-3)19-31-29-22-35(46-5)39(48-7)37(43)27(29)15-17-41(31)2/h8-13,20-22,30-31,42-43H,14-19H2,1-7H3/t30-,31-/m0/s1 |
InChI-Schlüssel |
DITCAWDOTGUOAZ-CONSDPRKSA-N |
Isomerische SMILES |
CN1CCC2=C(C(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
Kanonische SMILES |
CN1CCC2=C(C(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


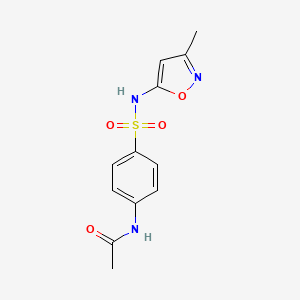
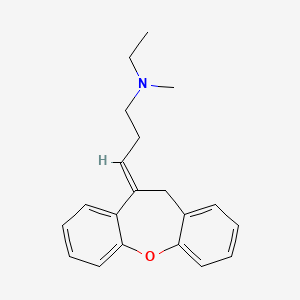
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
